2,4-Dichloro-6-methylpyrimidine

Catalog No.
S773840
CAS No.
5424-21-5
M.F
C5H4Cl2N2
M. Wt
163 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloro-6-methylpyrimidine

CAS Number

5424-21-5

Product Name

2,4-Dichloro-6-methylpyrimidine

IUPAC Name

2,4-dichloro-6-methylpyrimidine

Molecular Formula

C5H4Cl2N2

Molecular Weight

163 g/mol

InChI

InChI=1S/C5H4Cl2N2/c1-3-2-4(6)9-5(7)8-3/h2H,1H3

InChI Key

BTLKROSJMNFSQZ-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)Cl)Cl

Synonyms

6-Methyl-2,4-dichloropyrimidine; NSC 13199;

Canonical SMILES

CC1=CC(=NC(=N1)Cl)Cl

2,4-Dichloro-6-methylpyrimidine (C5H4Cl2N2) is an organic compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms in a six-membered ring structure. 2,4-Dichloro-6-methylpyrimidine has been identified as a synthetic compound, meaning it is not naturally found in the environment or biological systems [].

The significance of 2,4-Dichloro-6-methylpyrimidine in scientific research is currently not well documented in publicly available sources. However, pyrimidines as a class are known for their diverse biological functions, including their role as nucleobases (components of DNA and RNA) and their involvement in various metabolic pathways []. Research on specific pyrimidine derivatives often focuses on their potential applications in medicinal chemistry or material science.


Molecular Structure Analysis

2,4-Dichloro-6-methylpyrimidine possesses a six-membered aromatic ring structure with two nitrogen atoms positioned at positions 1 and 3. Chlorine atoms are attached at positions 2 and 4, and a methyl group (CH3) is attached at position 6 []. The presence of chlorine atoms and a methyl group can affect the electronic properties of the ring compared to unsubstituted pyrimidine.

Organic Synthesis:

  • Building Block for Pyrimidine Derivatives: 2,4-Dichloro-6-methylpyrimidine serves as a valuable starting material for the synthesis of diverse pyrimidine derivatives. Its reactive chlorine atoms readily undergo substitution reactions with various nucleophiles, enabling the creation of complex pyrimidine structures with desired functionalities. For instance, a study describes its use in the synthesis of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines through a double cross-coupling reaction followed by aldol condensation [].

Fluorous Synthesis:

  • Reagent in Disubstituted Pyrimidine Synthesis: 2,4-Dichloro-6-methylpyrimidine finds application in the fluorous synthesis of disubstituted pyrimidines. This technique utilizes fluorous tags attached to the reactants, facilitating their separation from the reaction mixture using a fluorinated solvent. A study demonstrates its use in the fluorous synthesis of disubstituted pyrimidines with 1H,1H,2H,2H-perfluorodecanethiol [].

Medicinal Chemistry:

  • Precursor for Potential Drug Candidates: Limited research explores the potential of 2,4-Dichloro-6-methylpyrimidine as a precursor for the development of novel drug candidates. A study reports its use in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine, a compound exhibiting potential anticonvulsant activity []. However, further investigation is needed to determine its efficacy and safety for therapeutic applications.

XLogP3

2.5

Boiling Point

219.0 °C

Melting Point

46.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (97.83%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (82.61%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

5424-21-5

Wikipedia

Pyrimidine, 2,4-dichloro-6-methyl-

General Manufacturing Information

Pyrimidine, 2,4-dichloro-6-methyl-: INACTIVE

Dates

Modify: 2023-08-15

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